molecular formula C15H17N3O3S B6620225 2-acetamido-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide

2-acetamido-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B6620225
M. Wt: 319.4 g/mol
InChI Key: CLTJDNSYEOQXKA-UHFFFAOYSA-N
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Description

2-acetamido-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-acetamido-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10(19)17-13(14(20)18-15-16-6-7-22-15)9-11-4-3-5-12(8-11)21-2/h3-8,13H,9H2,1-2H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTJDNSYEOQXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the acetamido group: This step involves the acylation of an amine group with acetic anhydride or acetyl chloride.

    Introduction of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-acetamido-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-acetamido-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-3-(3-hydroxyphenyl)-N-(1,3-thiazol-2-yl)propanamide
  • 2-acetamido-3-(3-chlorophenyl)-N-(1,3-thiazol-2-yl)propanamide
  • 2-acetamido-3-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)propanamide

Uniqueness

Compared to similar compounds, 2-acetamido-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

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